4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate
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Overview
Description
4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate is an organic compound with a complex structure that includes both aromatic and ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenol with 4-[2-(2-hydroxyethoxy)ethoxy]benzoic acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4’- (2-hydroxyethoxy)-2-methylpropiophenone
- 4-Methoxyphenyl 4-[2-(2-hydroxyethoxy)ethoxy]benzoate
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate
Uniqueness
This compound stands out due to its unique combination of aromatic and ether functionalities, which confer specific chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability.
Properties
CAS No. |
917775-30-5 |
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Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-[2-(2-hydroxyethoxy)ethoxy]benzoate |
InChI |
InChI=1S/C18H20O6/c1-21-15-6-8-17(9-7-15)24-18(20)14-2-4-16(5-3-14)23-13-12-22-11-10-19/h2-9,19H,10-13H2,1H3 |
InChI Key |
XYQGXRIUCQJRJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCOCCO |
Origin of Product |
United States |
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